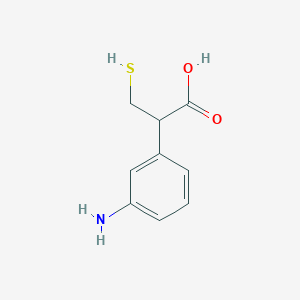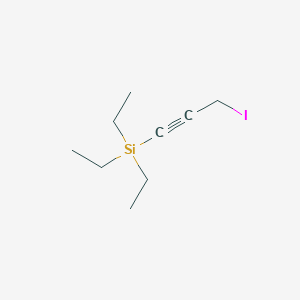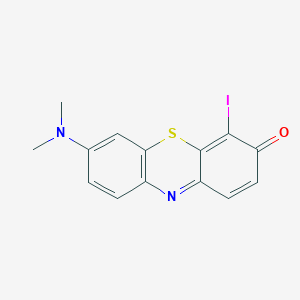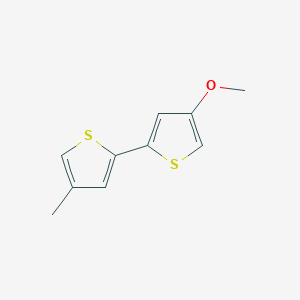![molecular formula C18H15BrN2 B12577651 3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro- CAS No. 193551-47-2](/img/structure/B12577651.png)
3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro- is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and a bromophenylmethyl substituent. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro- typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the pyridoindole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The bromophenylmethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.
Scientific Research Applications
3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
1-(4-Fluorophenyl)piperazine: A compound with applications in medicinal chemistry and drug development.
Uniqueness
3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro- stands out due to its unique fused ring structure and the presence of a bromophenylmethyl group
Properties
CAS No. |
193551-47-2 |
|---|---|
Molecular Formula |
C18H15BrN2 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H15BrN2/c19-15-7-3-1-5-12(15)11-17-18-14(9-10-20-17)13-6-2-4-8-16(13)21-18/h1-8,21H,9-11H2 |
InChI Key |
DNJAUPLQMANKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)


![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)

![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)


![N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B12577636.png)
![4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B12577639.png)
